N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is an organic compound that features a furan ring substituted with a methyl group and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide typically involves the following steps:
Formation of the furan derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.
Coupling with quinoxaline: The furan derivative is then reacted with quinoxaline-6-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and quinoxaline derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the quinoxaline moiety can intercalate with DNA or inhibit specific enzymes. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanol: Similar furan ring structure but lacks the quinoxaline moiety.
2-(2-furanylmethyl)-5-methylfuran: Contains a similar furan structure but different substitution pattern.
5-Methyl-2-furanmethanamine: Similar furan ring with an amine group instead of the acetamide linkage.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is unique due to the combination of the furan and quinoxaline moieties, which can provide a synergistic effect in its applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-quinoxalin-6-yloxyacetamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-3-13(22-11)9-19-16(20)10-21-12-4-5-14-15(8-12)18-7-6-17-14/h2-8H,9-10H2,1H3,(H,19,20) |
InChI Key |
VQGFVKFRPJHOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)COC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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